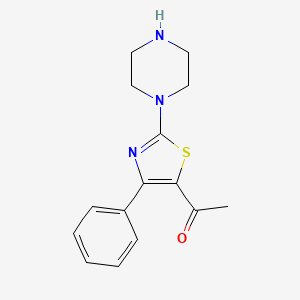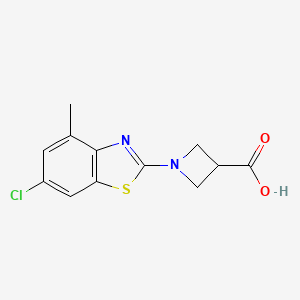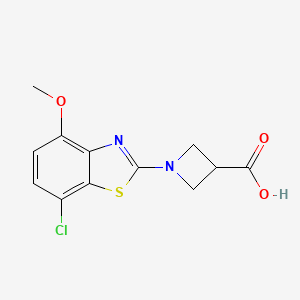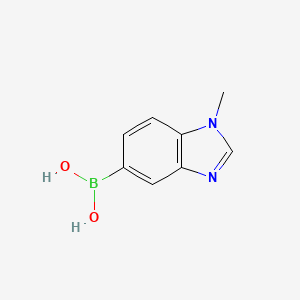
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Descripción general
Descripción
“(1-Methyl-1H-benzimidazol-5-yl)boronic acid” is a chemical compound with the empirical formula C8H9BN2O2 and a molecular weight of 175.98 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-benzimidazol-5-yl)boronic acid” can be represented by the SMILES stringCn1cnc2cc (ccc12)B (O)O . This indicates that the molecule consists of a benzimidazole ring with a methyl group attached to one nitrogen atom and a boronic acid group attached to the 5-position of the ring . Physical And Chemical Properties Analysis
“(1-Methyl-1H-benzimidazol-5-yl)boronic acid” is a solid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- (1-Methyl-1H-benzimidazol-5-yl)boronic acid derivatives have been synthesized and analyzed, revealing unique physical and chemical properties. N-Methyl and N-n-butyl-2-(2-boronophenyl)benzimidazoles, accessed from mono-N-alkyl-ortho-phenylenediamines, demonstrate intriguing properties as indicated by 11B NMR and X-ray crystallography (Blatch et al., 2006).
Coordination Compounds
- The compound has been used to derive boron heterocycles with 2-(1H-benzimidazol-2-yl)-phenylamine and related ligands, resulting in boron compounds with four fused rings and strong coordination by a nitrogen atom from the imidazole or triazole rings, showcasing zwitterionic structures with significant coordination chemistry potential (Esparza-Ruiz et al., 2009).
DNA Topoisomerase Inhibition
- Benzimidazole derivatives, including those related to (1-Methyl-1H-benzimidazol-5-yl)boronic acid, have been studied for their inhibitory effects on mammalian type I DNA topoisomerases, indicating potential applications in the study and treatment of certain cancers (Alpan et al., 2007).
Corrosion Inhibition
- Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions, demonstrating that these compounds can significantly improve corrosion resistance, a valuable property in industrial applications (Yadav et al., 2013).
Selective Chemosensor for Fluoride Detection
- Benzimidazole substituted boron-dipyrromethene compounds, closely related to (1-Methyl-1H-benzimidazol-5-yl)boronic acid, show remarkable selectivity and specificity toward fluoride ions over other anions, indicating potential applications in environmental monitoring and public health (Madhu & Ravikanth, 2014).
Anticancer Evaluation
- Certain benzimidazole derivatives have been synthesized and evaluated for their anticancer properties, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Salahuddin et al., 2014).
Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)
- Carbaboranyl compounds derived from (1-Methyl-1H-benzimidazol-5-yl)boronic acid have been synthesized and labeled with selenium or positron-emitting radionuclide 73Se, indicating potential applications in cancer treatment through BNCT and in vivo compound-distribution measurements via PET (Santos et al., 2000).
Vibrational Spectroscopy and Molecular Docking Studies
- Studies on benzimidazole derivatives, including those related to (1-Methyl-1H-benzimidazol-5-yl)boronic acid, provide valuable insights into their chemical structure and potential interactions with biological targets, paving the way for their use in drug design and discovery (Khanum et al., 2022).
Safety And Hazards
“(1-Methyl-1H-benzimidazol-5-yl)boronic acid” is classified as a combustible solid . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAHHADVEXVVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681013 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzimidazol-5-yl)boronic acid | |
CAS RN |
1107627-21-3 | |
| Record name | B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107627-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



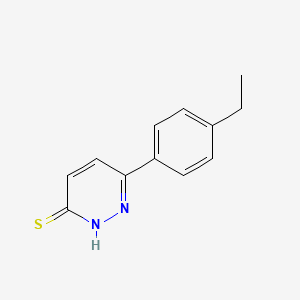
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)
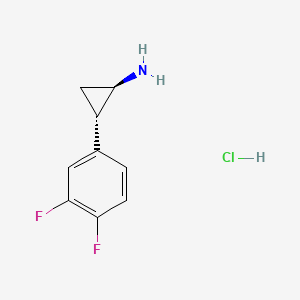

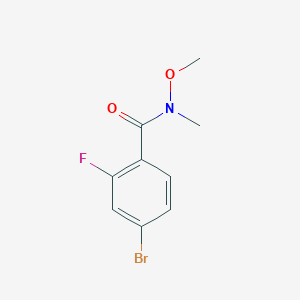
![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
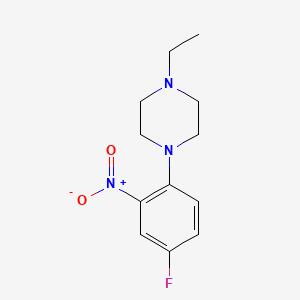
![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
